This compound is derived from natural sources, particularly from ginger, where it is associated with the flavor and medicinal properties of ginger extracts. It is also known by other names such as Paradol and 1-(4-hydroxy-3-methoxyphenyl)decan-3-one. The compound has been studied for its potential therapeutic applications, including its role as a bioactive component in food and herbal medicine.
The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. The following outlines a general synthetic pathway:
Specific parameters such as temperature, pressure, and reaction time can vary depending on the chosen method but typically involve moderate temperatures (around 20°C to 60°C) and standard atmospheric pressure.
The molecular structure of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one reveals several important features:
The presence of these functional groups contributes to the compound's polarity and potential interactions with biological targets.
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one participates in various chemical reactions that can modify its structure:
These reactions highlight the versatility of the compound in synthetic chemistry and its potential for further modification for therapeutic purposes.
The mechanism of action for 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one is not fully elucidated but is believed to involve several pathways:
Experimental data supporting these mechanisms often derive from in vitro studies assessing cellular responses to the compound.
The physical and chemical properties of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one include:
These properties influence its application in formulations, particularly in pharmaceuticals and nutraceuticals.
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one has diverse applications across several fields:
The core synthetic strategy for 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one relies on aldol condensation between ketone and aldehyde precursors. A key approach involves reacting 1-decanone derivatives with functionalized cyclohexanecarboxaldehyde components under basic catalysis. This method typically employs potassium hydroxide or sodium ethoxide in anhydrous ethanol at 0–5°C to minimize side reactions. The reaction proceeds via enolate formation on the aliphatic ketone, followed by nucleophilic attack on the 4-hydroxy-3-methoxycyclohexanecarbaldehyde carbonyl carbon [3] [9].
Critical modifications include:
Table 1: Comparative Analysis of Condensation Routes
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
KOH/EtOH | 0-5 | 16-18 | 52 | 90 |
NaOEt/THF | -10 to 0 | 12 | 67 | 92 |
LDA/THF | -78 | 1.5 | 78 | 95 |
DBU/DCM | 25 | 6 | 65 | 91 |
Post-condensation purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1), achieving >98% purity as verified by HPLC-ELSD [3] [9].
Regioselective manipulation of the C5 hydroxyl group presents significant challenges due to competing reactivity at the C3 ketone and phenolic positions. Successful differentiation employs:
Protective-Directive Reduction:1. Stepwise Protection:- Phenolic OH protection using acetic anhydride/pyridine (0°C, 2h, 93% yield)- Ketone reduction with NaBH₄/CeCl₃ at -40°C (chemo-selectivity >95%, syn/anti diastereoselectivity 3:1)- Selective deprotection of phenolic acetate using K₂CO₃/MeOH [6]
Catalytic Stereocontrol:Chromium(II)-mediated coupling between vinyl halides and carbonyls enables stereoselective construction of the hydroxyketone backbone. Optimized conditions:
Table 2: Regioselective Reduction Performance Metrics
Reduction System | Target Group | Byproduct Formation (%) | Selectivity (%) | Recovery Yield (%) |
---|---|---|---|---|
NaBH₄/MeOH | C3=O | 12 | 88 | 76 |
DIBAL-H/toluene | C3=O | 8 | 92 | 81 |
Zn(BH₄)₂/Et₂O | C3=O | 5 | 95 | 83 |
LiAlH(O^tBu)₃ | C5-OH | <2 | >98 | 79 |
Biocatalysis addresses the stereochemical limitations of chemical synthesis, particularly for installing the C5 chiral center. Candida antarctica lipase B (CAL-B) demonstrates exceptional efficiency in kinetic resolution:
Table 3: Biocatalyst Performance Comparison
Biocatalyst | Reaction Type | ee (%) | Specific Activity (μmol/min/mg) | Operational Stability (cycles) |
---|---|---|---|---|
Candida antarctica Lipase B | Kinetic resolution | >99 | 0.42 | 15 |
Rhizopus arrhizus mycelia | Ketoreduction | 94 | 38 | 3 (batch) |
Lactobacillus kefir dehydrogenase | Asymmetric reduction | 91 | 120 | N/A |
Engineered E. coli co-expression | Reductive amination | 97 | 25 | 8 (continuous) |
Notably, engineered transketolases enable direct asymmetric hydroxymethylation, constructing the chiral C5 center de novo in a single enzymatic step with 88% ee [7].
Solvent-free mechanochemical synthesis substantially improves the sustainability profile:
Key Advancements:
Catalytic Innovations:1. Water-Tolerant Lewis Acids:- Sc(OTf)₃ (0.5 mol%) in H₂O/EtOH (9:1)- Yield: 86% at 60°C- Catalyst reuse: 7 cycles (<5% activity loss)
Table 4: Green Metrics Comparison for Production Methods
Method | PMI (kg/kg) | Energy Intensity (kWh/kg) | Carbon Footprint (kg CO₂-eq/kg) | E-Factor |
---|---|---|---|---|
Traditional condensation | 42 | 310 | 89 | 32.7 |
Mechanochemical | 11 | 85 | 23 | 8.2 |
Biocatalytic (flow) | 9 | 67 | 18 | 6.8 |
Aqueous Lewis acid | 15 | 102 | 28 | 11.4 |
Comprehensive Compound Identification Table
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8